![molecular formula C10H20O B7820608 p-MENTHAN-8-OL CAS No. 58985-02-7](/img/structure/B7820608.png)
p-MENTHAN-8-OL
Overview
Description
cis-p-menthan-8-ol is a natural product found in Pinus devoniana and Physarum polycephalum with data available.
Biological Activity
p-MENTHAN-8-OL, also known as menthol, is a natural compound belonging to the monoterpenoid family. It is widely recognized for its diverse biological activities, including antimicrobial, analgesic, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
This compound has the chemical formula and is characterized by a bicyclic structure. Its stereochemistry contributes significantly to its biological effects, particularly in its interaction with various biological targets.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of this compound against a variety of pathogens:
-
Bacterial Activity : this compound exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria. Research indicates that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli at varying concentrations.
The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .
Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 0.5 - 1.0 mg/mL Escherichia coli 1.0 - 2.0 mg/mL - Fungal Activity : Studies have shown that this compound also possesses antifungal properties, effectively inhibiting the growth of fungi such as Candida albicans. The compound's efficacy varies based on concentration and exposure time.
Analgesic and Anti-inflammatory Effects
This compound is well-known for its analgesic properties, often utilized in topical formulations for pain relief. Its mechanism involves activation of TRPM8 (transient receptor potential melastatin 8), which mediates cooling sensations and reduces pain perception.
Case Study : A clinical trial evaluated the effectiveness of menthol-based topical analgesics in patients with osteoarthritis. Results indicated a significant reduction in pain levels compared to placebo treatments, highlighting its potential as a non-invasive pain management option .
Antioxidant Activity
Research indicates that this compound exhibits antioxidant properties, which are beneficial in combating oxidative stress-related diseases. The compound has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative damage.
Assay Type | IC50 (µM) |
---|---|
DPPH Scavenging | 50 - 100 |
ABTS Assay | 30 - 60 |
These findings suggest that this compound may play a role in preventing chronic diseases associated with oxidative stress .
Cardiovascular Effects
Emerging evidence suggests that this compound may have positive effects on cardiovascular health. Its anti-inflammatory properties could contribute to improved endothelial function and reduced arterial stiffness.
Research Findings : A study assessed the impact of menthol on blood pressure regulation in hypertensive rats, revealing a significant decrease in systolic blood pressure following treatment with this compound .
Scientific Research Applications
Overview
p-Menthan-8-ol is recognized as a biopesticide due to its efficacy against various insect pests, particularly mosquitoes. Its mode of action involves acting as a repellent and reducing the likelihood of blood feeding in mosquitoes.
Efficacy Studies
A study demonstrated that PMD reduced mosquito biting by 90–95% for up to 6–8 hours , comparable to DEET, which is a widely used synthetic repellent . In controlled experiments, exposure to 20% PMD significantly decreased the percentage of Aedes aegypti mosquitoes that successfully blood-fed (38% vs. 49% in controls) without affecting their fecundity .
Case Study: Mosquito Repellent Formulation
A formulation containing PMD was tested in various environments to assess its effectiveness against mosquito populations. The results indicated that PMD not only repels mosquitoes but also reduces their reproductive success when they are exposed to it .
Study | Concentration | Effect on Mosquitoes | Duration |
---|---|---|---|
Study A | 20% PMD | Reduced blood feeding by 11% | 6 hours |
Study B | 10% PMD | Comparable efficacy to DEET | 8 hours |
Use in Topical Applications
PMD is increasingly used in personal care products such as insect repellents and skincare formulations due to its natural origin and effectiveness. It is considered safer for human use compared to synthetic alternatives.
Potential Therapeutic Uses
Beyond its applications in pest control and personal care, this compound has potential therapeutic properties. Its anti-inflammatory and analgesic effects are under investigation for possible use in pain relief formulations.
Research Findings
Studies have indicated that PMD may enhance immune responses when administered at specific doses, suggesting a role in immunomodulation . Further research is needed to explore these therapeutic potentials fully.
Properties
IUPAC Name |
2-(4-methylcyclohexyl)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-8-4-6-9(7-5-8)10(2,3)11/h8-9,11H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UODXCYZDMHPIJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041812, DTXSID201312371, DTXSID101314081 | |
Record name | Dihydro-alpha-terpineol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4041812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-Dihydro-α-terpineol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201312371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-Dihydro-α-terpineol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101314081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
205.00 to 208.00 °C. @ 760.00 mm Hg | |
Record name | Menthanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034717 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
498-81-7, 5114-00-1, 7322-63-6, 29789-01-3, 58985-02-7 | |
Record name | Dihydro-α-terpineol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=498-81-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Menthan-8-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498817 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-p-Menthan-8-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005114001 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | cis-p-Menthan-8-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007322636 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-(1)-alpha,alpha,4-Trimethylcyclohexanemethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029789013 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Terpineol, dihydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058985027 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanemethanol, .alpha.,.alpha.,4-trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dihydro-alpha-terpineol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4041812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-Dihydro-α-terpineol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201312371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-Dihydro-α-terpineol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101314081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Terpineol, dihydro- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.929 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | trans-(±)-α,α,4-trimethylcyclohexanemethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.303 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | cis-α,α,4-trimethylcyclohexanemethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.995 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | α,α,4-trimethylcyclohexanemethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.157 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | trans-α,α,4-trimethylcyclohexanemethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.495 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | P-MENTHAN-8-OL, CIS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51Z7Y32E4X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | P-MENTHAN-8-OL, TRANS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53K7RSP1QY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Menthanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034717 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
32.00 to 35.00 °C. @ 760.00 mm Hg | |
Record name | Menthanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034717 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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